molecular formula C14H14N2O3S B4949594 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide

2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide

Cat. No.: B4949594
M. Wt: 290.34 g/mol
InChI Key: BTRAPQOJSBLIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. FMA-1 is a thioamide derivative that has been synthesized through various methods and has shown promising results in different research studies.

Mechanism of Action

2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been shown to inhibit PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in an increase in insulin sensitivity and a decrease in blood glucose levels. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. This compound also has a high fluorescence quantum yield, making it a useful probe for detecting thiols. However, one limitation of using this compound is its relatively low water solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in drug development. Another direction is to explore its use as a fluorescent probe for detecting thiols in biological samples. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different biological pathways.

Synthesis Methods

2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been synthesized through various methods, including the reaction of 2-furylmethylamine with 4-methoxybenzoyl isothiocyanate in the presence of triethylamine. Another method involves the reaction of 2-furylmethylamine with 4-methoxyphenacyl bromide, followed by the reaction with potassium thiocyanate. Both methods have been reported to yield this compound in good yields and high purity.

Scientific Research Applications

2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been studied for its potential applications in biological research, including its use as a fluorescent probe for detecting thiols and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(4-methoxyphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)16-13(17)14(20)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRAPQOJSBLIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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